molecular formula C22H23N7O2S B2740323 8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione CAS No. 872627-68-4

8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione

Cat. No. B2740323
CAS RN: 872627-68-4
M. Wt: 449.53
InChI Key: NOKYUWJOKOMNFK-UHFFFAOYSA-N
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Description

8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione is a useful research compound. Its molecular formula is C22H23N7O2S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality 8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Affinity and Enzyme Inhibition

Compounds closely related to 8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione have been studied for their receptor affinity and inhibition of phosphodiesterases, particularly PDE4B1 and PDE10A. This suggests potential applications in exploring neurological functions and disorders, given the roles of these enzymes and receptors in the brain (Zagórska et al., 2016).

Synthesis of Pyrimidine-Annulated Heterocycles

The synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones, achieved from related compounds, indicates a methodological interest in creating novel heterocyclic compounds. These synthetic pathways could be relevant for the development of new pharmaceuticals or materials with unique properties (Majumdar & Mukhopadhyay, 2003).

Antihypertensive Vasodilator Activity

Derivatives have shown potential as antihypertensive agents, suggesting that 8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione might be explored for cardiovascular applications. This is particularly relevant for compounds showing arteriolar dilation and inhibition of platelet aggregation (Lal et al., 1984).

AIE Chromophores and pH Sensors

The design of donor–π–acceptor (D–π–A) pyrimidine-phthalimide derivatives showcases the application of similar compounds in developing advanced materials like AIE (Aggregation-Induced Emission) chromophores and pH sensors. This indicates potential in materials science for creating sensors and devices with novel optical properties (Yan et al., 2017).

Anticancer Activity

The synthesis and testing of olomoucine analogues for anticancer activity highlight the therapeutic potential of these compounds. Analogues have shown significant inhibition against certain cancer cell lines, suggesting that 8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione could be explored for oncological applications (Hayallah, 2017).

properties

IUPAC Name

8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2S/c1-27-18-17(19(30)26-22(27)31)29(11-5-13-32-20-23-9-4-10-24-20)21(25-18)28-12-8-15-6-2-3-7-16(15)14-28/h2-4,6-7,9-10H,5,8,11-14H2,1H3,(H,26,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKYUWJOKOMNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC4=CC=CC=C4C3)CCCSC5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione

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